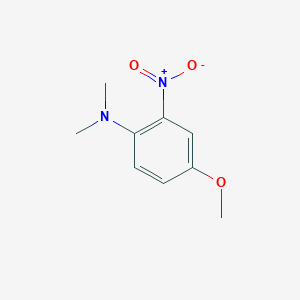

4-Methoxy-2-nitro-N,N-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60049-83-4 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4-methoxy-N,N-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(14-3)6-9(8)11(12)13/h4-6H,1-3H3 |

InChI Key |

KSVTUPVNIVTQBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Nitro N,n Dimethylaniline Systems

Electrophilic Aromatic Substitution Patterns

The reactivity of the aromatic ring in 4-Methoxy-2-nitro-N,N-dimethylaniline is governed by the electronic effects of its three substituents: the methoxy (B1213986) group, the nitro group, and the dimethylamino group.

Influence of Methoxy and Nitro Substituents on Aromatic Reactivity

The directing effects of substituents on a benzene (B151609) ring in electrophilic aromatic substitution are determined by a combination of inductive and resonance effects. The methoxy group (–OCH₃) is generally considered an activating group and an ortho, para-director. youtube.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. youtube.comminia.edu.eg This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. msu.edu

Conversely, the nitro group (–NO₂) is a powerful deactivating group and a meta-director. minia.edu.eg Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. msu.eduquora.com The resonance structures of nitrobenzene (B124822) show a positive charge developing at the ortho and para positions, which repels incoming electrophiles. libretexts.org Consequently, electrophilic attack is directed to the meta position, which is less deactivated. libretexts.org

In this compound, these competing effects create a complex reactivity pattern. The powerful activating and ortho, para-directing influence of the dimethylamino group typically dominates. However, the presence of the methoxy and nitro groups modulates this reactivity.

Nitration Studies on Related N,N-Dimethylanilines

The nitration of N,N-dimethylaniline is highly dependent on the reaction conditions, particularly the acidity of the medium. In a strongly acidic environment, such as a mixture of concentrated sulfuric and nitric acids, the lone pair of electrons on the nitrogen atom of the dimethylamino group is protonated. guidechem.comdoubtnut.comstackexchange.com This leads to the formation of an N,N-dimethylanilinium ion. rsc.org The resulting positively charged group, –N⁺H(CH₃)₂, is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. guidechem.comstackexchange.com This results in meta-nitro-N,N-dimethylaniline being the major product. doubtnut.comdoubtnut.com

Studies have shown that the nitration of the N,N-dimethylanilinium ion can be catalyzed by nitrous acid. rsc.orgrsc.org This catalytic pathway does not proceed through the formation and subsequent oxidation of a C-nitroso derivative. rsc.org Instead, it is proposed to involve the rate-determining formation of a radical pair, followed by fast reactions with nitronium ions. rsc.org The initial products of this catalyzed reaction can include both p-nitro-N,N-dimethylaniline and N,N,N′,N′-tetramethylbenzidine. rsc.org

Table 1: Product Distribution in the Nitration of Substituted Benzenes

This interactive table presents experimental results for the nitration of various substituted benzenes, illustrating the directing effects of different functional groups.

| Substituent (Y in C₆H₅Y) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Classification |

|---|---|---|---|---|

| -+N(CH₃)₃ | 2 | 87 | 11 | Meta-directing deactivator |

| –NO₂ | 7 | 91 | 2 | Meta-directing deactivator |

| –CO₂H | 22 | 76 | 2 | Meta-directing deactivator |

| –Cl | 35 | 1 | 64 | Ortho, para-directing deactivator |

| –CH₃ | 63 | 3 | 34 | Ortho, para-directing activator |

| –OH | 50 | 0 | 50 | Ortho, para-directing activator |

Data sourced from reference libretexts.org.

Reactions Involving the Dimethylamino Moiety

The dimethylamino group is a key site of reactivity in these systems, participating in deoxygenation and demethylation reactions under specific conditions.

Acid-Catalysed Deoxygenation of N,N-Dimethylaniline N-Oxides and Iminium-Benzenium Dication Formation

N,N-dimethylaniline N-oxides can undergo deoxygenation in strong acids to yield N,N-dimethyliminium-benzenium dications. rsc.orgrsc.org An iminium cation contains a positively charged nitrogen atom double-bonded to a carbon atom, with the general structure [R₂C=NR₂]⁺. wikipedia.org These species are formed through various methods, including the condensation of secondary amines with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com

The reactivity of substituted N,N-dimethylaniline N-oxides in this deoxygenation reaction is heavily influenced by the electronic nature of the substituent on the aromatic ring. For instance, with a 4-methoxy substituent, which is electron-releasing, the reaction proceeds at room temperature in trifluoroacetic acid (TFA). rsc.orgrsc.org In contrast, an N,N-dimethylaniline N-oxide bearing an electron-withdrawing 4-nitro group is stable in TFA and requires a much stronger acid, such as fluorosulfonic acid, for the reaction to occur. rsc.orgrsc.org This demonstrates that electron-donating groups stabilize the dicationic intermediate, facilitating its formation.

N-Demethylation Pathways of Dimethylanilines

The N-demethylation of N,N-dimethylanilines can proceed through several mechanistic pathways, often involving radical intermediates. One proposed mechanism for reactions promoted by nonheme iron(IV)-oxo compounds is an electron transfer-proton transfer (ET-PT) process. researchgate.net This involves an initial electron transfer from the N,N-dimethylaniline to the metal-oxo species, forming a radical cation. researchgate.netmdpi.com

Studies using manganese(II) complexes as catalysts for the oxidative demethylation of N,N-dimethylanilines have shown that the reaction yields N-methylaniline as the main product. mdpi.com The product distribution can be affected by the reaction atmosphere; under air, N-methylformanilide is also formed as a result of a free-radical chain process. mdpi.com Hammett correlation studies suggest the formation of an electrophilic high-valent oxomanganese(IV) intermediate. mdpi.com

Another pathway involves photoinduced demethylation. For example, upon photoexcitation, 4-nitro-N,N-dimethylaniline can be demethylated. rsc.org The reaction involves the triplet state of the nitroarene and leads to the formation of a C-centered radical, H₂˙C(CH₃)N–C₆H₄–NO₂, as an intermediate. rsc.org

Table 2: Manganese-Catalyzed Oxidative Demethylation of N,N-Dimethylanilines

This interactive table summarizes the product yields for the oxidative demethylation of various substituted N,N-dimethylanilines using a manganese catalyst under different conditions.

| Substrate (Substituted DMA) | Oxidant | Atmosphere | N-Methylaniline (MA) Yield (%) | N-Methylformanilide (MFA) Yield (%) |

|---|---|---|---|---|

| p-MeO-DMA | TBHP | Air | 46 | 21 |

| p-MeO-DMA | TBHP | Argon | 33 | 0 |

| p-Me-DMA | mCPBA | Air | 61 | 12 |

| p-Me-DMA | mCPBA | Argon | 55 | 0 |

| DMA | PAA | Air | 50 | 10 |

| DMA | PAA | Argon | 42 | 0 |

| p-Cl-DMA | TBHP | Air | 15 | 10 |

| p-Cl-DMA | TBHP | Argon | 11 | 0 |

Data derived from reference mdpi.com. DMA = N,N-dimethylaniline; TBHP = tert-butyl hydroperoxide; mCPBA = meta-chloroperoxybenzoic acid; PAA = peracetic acid.

C-N Coupling Reactions with Related Amines

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and methods like the Buchwald-Hartwig cross-coupling reaction are widely used to couple amines with aryl halides. acs.org These palladium-catalyzed reactions provide a powerful tool for constructing arylated amines, which are prevalent in pharmaceuticals and organic materials. acs.orguwindsor.ca

Copper-catalyzed C-N coupling reactions also offer a valuable, often lower-cost alternative to palladium systems. nih.gov A variety of substituted (hetero)aryl halides can be coupled with nucleophiles such as azoles, piperidine, and amino acids. nih.gov The efficiency of these reactions can be enhanced by specific ligands, such as α-benzoin oxime. nih.gov Research has demonstrated the successful coupling of 4-methoxy-N,N-dimethylaniline with aryl chlorides, such as 4-chlorotoluene (B122035) and 3-chlorotoluene (B144806), mediated by potassium tert-butoxide in DMSO without a transition metal catalyst, yielding the desired aminated products in high yields. researchgate.net

Table 3: Copper-Catalyzed C-N Coupling of Aryl Halides with Amines

This interactive table displays the yields for various C-N coupling reactions between substituted aryl halides and different amine nucleophiles, catalyzed by a copper(II) system.

| Aryl Halide | Amine | Product Yield (%) |

|---|---|---|

| 2-Chloropyridine | Piperidine | 87 |

| 2-Chloropyridine | Pyrrolidine | 88 |

| 4-Chloropyridine | Piperidine | 85 |

| 4-Chloropyridine | Pyrrolidine | 86 |

| 2-Bromoanisole | Piperidine | 90 |

| 4-Bromotoluene | Piperidine | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | 91 |

| 2-Bromopyridine | Ethanolamine | 90 |

Reaction Conditions: (Hetero)aryl halides (2.81 mmol), amines (3.37 mmol), Cu(OAc)₂ (0.28 mmol), α-benzoin oxime (0.28 mmol), K₃PO₄ (5.62 mmol), DMSO (4 mL) under Ar at 80 °C for 8 h. Data sourced from reference nih.gov.

Transition-Metal-Free Amination Methodologies

Transition-metal-free C-N coupling reactions are of significant interest as they offer more environmentally benign and cost-effective alternatives to traditional metal-catalyzed methods. researchgate.net One such methodology involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) to mediate the amination between tertiary amines and aryl halides. researchgate.net

In a study investigating the scope of this reaction, 4-Methoxy-N,N-dimethylaniline was reacted with various chlorotoluenes. researchgate.net The reactions were conducted under optimized conditions, demonstrating that this transition-metal-free approach can effectively yield the desired aminated products in good to excellent yields. researchgate.net The general success of these reactions highlights a viable pathway for forming C-N bonds without the need for transition metal catalysts. researchgate.net

The reaction between 4-Methoxy-N,N-dimethylaniline and different isomers of chlorotoluene showcases the regiochemical outcomes of this amination method. The specific yields for these reactions are detailed in the table below.

| Reactant 1 | Reactant 2 | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxy-N,N-dimethylaniline | 4-Chlorotoluene | para-aminated product | Very high | researchgate.net |

| 4-Methoxy-N,N-dimethylaniline | 3-Chlorotoluene | meta-aminated product | Very high | researchgate.net |

| 4-Methoxy-N,N-dimethylaniline | 2-Chlorotoluene | meta-aminated product | 80 | researchgate.net |

Aryne Intermediate Formation and Steric Considerations in Coupling Reactions

The mechanism of the aforementioned transition-metal-free amination is proposed to proceed through an aryne intermediate. researchgate.net Arynes are highly reactive species derived from the formal removal of two ortho substituents from an aromatic ring, resulting in a carbon-carbon triple bond within the ring. nih.gov

In the reactions of 4-Methoxy-N,N-dimethylaniline with chlorotoluenes, the formation of the same aryne intermediate from both 4-chlorotoluene and 3-chlorotoluene is suggested to be the reason for the high yields of the corresponding para- and meta-aminated products. researchgate.net The high reactivity of the aryne intermediate drives the reaction towards the formation of the C-N coupled products.

Steric hindrance plays a crucial role in determining the regioselectivity of the nucleophilic attack on the aryne intermediate. researchgate.netnih.gov This is evident in the reaction with 2-chlorotoluene, where only the meta-aminated product was obtained in an 80% yield. researchgate.net The formation of the ortho-aminated product is likely hindered by the steric bulk of the methyl group on the toluene (B28343) ring, which directs the nucleophilic attack of the 4-Methoxy-N,N-dimethylaniline to the less sterically encumbered carbon of the aryne triple bond. researchgate.net This observation underscores the importance of steric factors in controlling the outcome of aryne-mediated coupling reactions. researchgate.netnih.gov While aryne distortion and charge distribution can also influence regioselectivity, steric effects are a significant contributing factor. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

While direct experimental spectra for 4-Methoxy-2-nitro-N,N-dimethylaniline are not available in the reviewed literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the well-established chemical shift effects of its constituent functional groups on an aniline (B41778) core. The analysis of related compounds such as 4-methoxy-N,N-dimethylaniline rsc.org, N,N-dimethyl-4-nitroaniline chemicalbook.com, and other substituted nitroanilines provides the basis for these predictions. researchgate.netrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy (B1213986) and dimethylamino groups. The ¹³C NMR spectrum will correspondingly display signals for each unique carbon atom in the molecule.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

|---|---|---|---|---|

| H-3 | ~7.2 - 7.4 | d | J ≈ 2-3 Hz | Located ortho to the electron-withdrawing nitro group and meta to the electron-donating methoxy and dimethylamino groups. The signal is a doublet due to coupling with H-5. |

| H-5 | ~6.9 - 7.1 | dd | J ≈ 9 Hz, 2-3 Hz | Situated ortho to the methoxy group and meta to the nitro group. The signal is a doublet of doublets from coupling with H-6 and H-3. |

| H-6 | ~6.7 - 6.9 | d | J ≈ 9 Hz | Positioned ortho to the dimethylamino group. The signal appears as a doublet from coupling with H-5. |

| -N(CH₃)₂ | ~2.9 - 3.1 | s | N/A | The two methyl groups are chemically equivalent, resulting in a singlet. This value is typical for N,N-dimethylaniline derivatives. rsc.org |

Solid-state ¹⁵N NMR spectroscopy is a powerful, non-destructive technique for investigating the local electronic environment of nitrogen atoms in solid materials. It is particularly valuable for analyzing aniline derivatives that may be insoluble or exist as different polymorphs. This method provides detailed information about molecular structure, packing, and intermolecular interactions, such as hydrogen bonding.

The magnetic shielding of a nucleus in a molecule is anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This phenomenon is described by the chemical shift (CS) tensor, a 3x3 matrix. In solid-state NMR of a polycrystalline (powder) sample, the random orientation of crystallites results in a broad powder pattern rather than a sharp line.

The CS tensor is defined by its three principal components (δ₁₁, δ₂₂, and δ₃₃), which represent the chemical shifts along the three principal axes of the tensor. These values can be measured directly from the static powder pattern spectrum. These components provide a three-dimensional view of the electronic shielding around the nitrogen nucleus and are highly sensitive to the local geometry and electronic structure.

The isotropic chemical shift (δᵢₛₒ), which is the value measured in solution-state NMR, is the average of the three principal components of the CS tensor (δᵢₛₒ = (δ₁₁ + δ₂₂ + δ₃₃)/3). In aniline derivatives, the ¹⁵N isotropic chemical shift is highly sensitive to the nature and position of substituents on the aromatic ring.

Studies have demonstrated that electron-donating groups (like methoxy and amino) and electron-withdrawing groups (like nitro) cause predictable upfield or downfield shifts in the ¹⁵N resonance. This sensitivity allows for detailed investigation of electronic effects within a series of related compounds. The charge transferred from an electron-donating group (like the dimethylamino group) through the aromatic system to an electron-withdrawing group (like the nitro group) can be qualitatively assessed by changes in the ¹⁵N chemical shifts of both the amino and nitro nitrogens. researchgate.net

Solid-State ¹⁵N NMR Spectroscopy for Aniline Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, FTIR analysis would confirm the presence of its key structural features. Based on the spectra of related compounds like N-methyl-4-nitroaniline and other substituted anilines, the characteristic absorption bands can be assigned. researchgate.netnih.gov

Inferred FTIR Data and Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H stretching | Aromatic C-H |

| ~2980 - 2850 | C-H stretching | -N(CH₃)₂ and -OCH₃ |

| ~1610 - 1590 | C=C stretching | Aromatic Ring |

| ~1570 - 1500 | Asymmetric NO₂ stretching | Nitro Group (-NO₂) |

| ~1360 - 1320 | Symmetric NO₂ stretching | Nitro Group (-NO₂) |

| ~1350 - 1250 | C-N stretching | Aromatic Amine |

| ~1260 - 1200 | Asymmetric C-O-C stretching | Aryl-Alkyl Ether (-OCH₃) |

| ~1050 - 1000 | Symmetric C-O-C stretching | Aryl-Alkyl Ether (-OCH₃) |

Raman Spectroscopy for Structural Elucidation

A comprehensive search of scientific databases for Raman spectroscopic analysis of this compound did not yield specific experimental data. Raman spectroscopy is a powerful technique for probing molecular vibrations and would be expected to provide key information about the structural features of this molecule. For instance, characteristic vibrational modes for the nitro group (NO₂), the methoxy group (O-CH₃), the dimethylamino group (N(CH₃)₂), and the substituted benzene (B151609) ring would be anticipated. However, no specific studies detailing these spectral features for the title compound have been published.

X-ray Diffraction Studies for Molecular and Crystal Structures

Published single-crystal X-ray diffraction (XRD) data for this compound could not be located. uni.lu This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into its spatial configuration.

Without experimental XRD data, a definitive analysis of the molecular conformation and geometry of this compound is not possible. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's shape. Key geometric parameters of interest would include the planarity of the nitro and dimethylamino groups relative to the benzene ring and the orientation of the methoxy group.

A detailed description of the intermolecular interactions and crystal packing architecture for this compound cannot be provided due to the absence of crystallographic data. X-ray diffraction studies are essential for identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, which govern how molecules are arranged in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-Methoxy-2-nitro-N,N-dimethylaniline at the molecular level. These methods are used to determine the electronic structure and predict various molecular properties.

The electronic structure of this compound can be rigorously studied using ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. mq.edu.au DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost.

For substituted anilines and N,N-dimethylanilines, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311+G**) have been successfully used to calculate properties such as gas-phase basicities. researchgate.net In the case of this compound, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the molecule. The presence of the electron-donating methoxy (B1213986) and dimethylamino groups and the electron-withdrawing nitro group creates a significant charge-transfer character, which can be quantified by these methods. acs.orgresearchgate.net

Theoretical methods are adept at predicting a range of molecular properties. For molecules with significant charge-transfer characteristics like substituted N,N-dimethylanilines, properties such as the dipole moment (µ) and polarizability are of particular interest. mq.edu.auresearchgate.net

Polarizability and hyperpolarizability are crucial for understanding the nonlinear optical (NLO) properties of a molecule. Theoretical investigations on substituted anilines have shown that the combination of strong donor and acceptor groups enhances these properties. mq.edu.au Calculations for this compound would likely predict significant NLO character due to the push-pull nature of its substituents.

Table 1: Calculated Molecular Properties for a Related Compound (N,N-dimethyl-4-nitroaniline)

| Property | Calculated Value | Method |

|---|

Note: This table is illustrative and based on values for a structurally similar compound. Specific calculations for this compound would be needed for precise data.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamics of this compound are critical to its properties. Conformational analysis and molecular dynamics simulations can explore the molecule's flexibility and the energetic landscape of its different shapes.

A key structural feature of N,N-dimethylaniline derivatives is the geometry of the dimethylamino group. This group can adopt a planar conformation, where the nitrogen atom is sp²-hybridized, allowing for maximum resonance with the aromatic ring, or a trigonal-pyramidal geometry, indicating sp³-hybridization. researchgate.net

Computational studies on derivatives of N,N-dimethyl-4-nitroaniline have shown that the conformation is highly sensitive to the presence of ortho-substituents. researchgate.net In this compound, the nitro group at the ortho position to the dimethylamino group would introduce significant steric hindrance. This steric clash is expected to force the dimethylamino group to twist out of the plane of the benzene (B151609) ring and adopt a more trigonal-pyramidal geometry. researchgate.net This twisting would, in turn, reduce the electronic conjugation between the dimethylamino group and the aromatic system.

The nitrogen atom of the dimethylamino group can undergo inversion, a process where it passes through a planar transition state. The energy barrier to this inversion is influenced by the electronic and steric environment. In molecules where the dimethylamino group is forced into a pyramidal geometry, the two methyl groups become chemically non-equivalent. researchgate.net

This non-equivalence can be observed in NMR spectroscopy, where separate signals for the two methyl groups would be expected. Computational methods can calculate the energy barrier for this nitrogen inversion and predict the rate of interconversion between the two pyramidal forms. These calculations can help interpret experimental NMR spectra and provide a deeper understanding of the molecule's dynamic behavior. researchgate.net

Topological Analysis of Electron Density Functions (e.g., Bader's 'Atoms in Molecules' Theory)

Bader's 'Atoms in Molecules' (AIM) theory provides a powerful framework for analyzing the electron density distribution obtained from quantum chemical calculations. researchgate.net This analysis allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them.

For this compound, an AIM analysis would involve locating the bond critical points (BCPs) for all the covalent bonds. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the interactions. For instance, a high value of ρ indicates a strong covalent bond. The sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. researchgate.net

AIM can also be used to study intramolecular hydrogen bonds. In this compound, a weak hydrogen bond might exist between one of the methyl hydrogens of the dimethylamino group and an oxygen atom of the adjacent nitro group. AIM analysis could confirm the presence of such an interaction by identifying a bond path and a BCP between the two atoms. researchgate.net

Table 2: Illustrative AIM Data for C-N Bonds

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| C(aryl)-N(amino) | ~0.25 | Negative | Covalent bond with some double bond character |

Note: This table provides hypothetical data to illustrate the type of information obtained from an AIM analysis. Actual values would require specific calculations for this compound.

Charge Transfer Analysis within Substituted Aniline (B41778) Frameworks

The concept of intramolecular charge transfer (ICT) is central to understanding the electronic behavior of molecules like this compound. ICT refers to the redistribution of electron density from the electron-donating portions of the molecule to the electron-withdrawing portions upon electronic excitation or even in the ground state. In this compound, the electron-rich methoxy and dimethylamino groups can push electron density into the aromatic ring, which is then pulled towards the electron-deficient nitro group.

This phenomenon is often studied in the context of photoinduced electron transfer (PET), where the absorption of a photon can trigger a significant transfer of an electron from the donor to the acceptor moiety. google.com The efficiency of this process is highly dependent on the nature and relative positioning of the donor and acceptor groups. The ortho-position of the nitro group relative to the dimethylamino group introduces steric hindrance, which can influence the planarity of the molecule and, consequently, the overlap of orbitals necessary for efficient charge transfer.

Contribution of Resonance Forms to Molecular Structure

The primary resonance contributors involve the delocalization of the lone pair of electrons from the nitrogen atom of the dimethylamino group and the oxygen atom of the methoxy group into the benzene ring. This electron delocalization creates a negative charge on the ortho and para positions of the ring. The presence of the electron-withdrawing nitro group at the 2-position provides a pathway for further delocalization of this negative charge onto the oxygen atoms of the nitro group.

Key resonance structures would depict:

A neutral form with all aromatic double bonds within the benzene ring.

A zwitterionic form where the dimethylamino nitrogen bears a positive charge, and a negative charge is localized on one of the carbons of the ring.

A zwitterionic form where the methoxy oxygen bears a positive charge, and a negative charge is localized on a ring carbon.

A significant contributor where the negative charge from the ring is delocalized onto the nitro group, resulting in a positive charge on the dimethylamino or methoxy group and a negative charge on one of the oxygen atoms of the nitro group. This quinoidal-type structure is often crucial in molecules exhibiting strong intramolecular charge transfer.

Applications in Advanced Materials Science

Non-Linear Optical (NLO) Organic Materials Development

NLO materials are critical for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, are of significant interest.

Design Principles for Effective Chromophores

Effective NLO chromophores are designed to maximize the β value while maintaining thermal stability and transparency at operational wavelengths. Design principles often involve:

Optimizing Donor-Acceptor Strength: Selecting potent donor and acceptor groups.

Extending π-Conjugation: Increasing the length of the conjugated bridge between donor and acceptor.

Tuning Molecular Geometry: Modifying the planarity and symmetry of the molecule to enhance charge transfer. A non-centrosymmetric crystal packing is essential for observing second-order NLO effects in bulk materials.

Piezoelectric and Superplastic Organic Crystals

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress. This property is found in materials with non-centrosymmetric crystal structures. Organic crystals, valued for their flexibility and low-cost processing, are being explored for piezoelectric applications. Superplasticity refers to the ability of a crystalline material to undergo large strains without fracture. Research on related compounds like N,N-dimethyl-4-nitroaniline has shown it to be a piezoelectric organic superplastic molecular crystal. youtube.com

Integration into Hybrid Systems for Novel Properties (e.g., Electrospun Polymer Microfibers)

Incorporating functional organic molecules into polymer matrices can create hybrid materials with enhanced or novel properties. For example, embedding piezoelectric nanocrystals into polymer microfibers via electrospinning can produce flexible and robust energy-harvesting textiles. Studies on N,N-dimethyl-4-nitroaniline nanocrystals embedded in poly-L-lactic acid (PLLA) fibers have demonstrated extraordinarily high piezoelectric output and increased mechanical strength compared to the polymer alone. google.com These hybrid fibers also exhibited blue fluorescence, indicating potential for multifunctional applications. google.comyoutube.com

Role as Precursors for Azo Dyes and Pigments

Aromatic amines are fundamental building blocks for azo dyes, which constitute the largest class of synthetic colorants. The synthesis typically involves a diazotization reaction followed by a coupling reaction.

Chemical Transformations Leading to Dye Chromophores

The synthesis of an azo dye from an aromatic amine precursor like a nitroaniline derivative involves a two-step process:

Reduction: The nitro group (-NO2) is first reduced to a primary amino group (-NH2). This creates a diamine derivative.

Diazotization and Coupling: The newly formed amino group (or the existing one) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive salt is then immediately reacted with a coupling component (such as a phenol, aniline (B41778), or naphthol derivative) in an electrophilic aromatic substitution reaction to form the final azo dye, characterized by the -N=N- chromophore.

Research on Derivatives and Analogs of 4 Methoxy 2 Nitro N,n Dimethylaniline

Structure-Activity Relationships of Substituted N,N-Dimethylanilines

The exploration of structure-activity relationships (SAR) for substituted N,N-dimethylanilines reveals how chemical modifications influence their biological and chemical properties. nih.gov Research in this area is fundamental for designing molecules with specific functions, such as in medicinal chemistry where small molecule inhibitors are developed. nih.govnih.gov Studies on various N,N-dimethylaniline derivatives have shown that the nature and position of substituents on the aromatic ring are critical determinants of their activity. researchgate.net

For instance, the synthesis and investigation of Schiff base compounds derived from N,N-dimethylaniline have demonstrated that different substituents lead to a range of antibacterial, antifungal, and antioxidant activities. researchgate.net The observed potency of these compounds is directly influenced by the specific groups attached to their molecular structure. researchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often employed to correlate the structural features of these derivatives with their biological efficacy. researchgate.net These computational studies help in understanding the electronic properties and potential binding modes of the compounds, corroborating experimental findings. nih.govresearchgate.net

In one study, a QSAR model for a series of N,N-dimethylaniline derivatives was found to be statistically significant, indicating a strong correlation between the molecular structure and the observed activity. researchgate.net The development of such SARs is crucial for the future design of more potent and selective molecules for various applications, including as potential therapeutic agents. nih.govnih.gov

Table 1: Examples of Substituted N,N-Dimethylaniline Derivatives and Their Studied Activities

This table is illustrative of the types of derivatives studied in the broader class of substituted N,N-dimethylanilines and is based on findings from the cited research.

| Compound Name | Substituent Groups | Studied Activity | Research Focus |

|---|---|---|---|

| N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline | 4-((p-nitrophenylimino)methyl) | Antibacterial, Antifungal, Antioxidant | Biological and quantitative structural activity relationship studies. researchgate.net |

| 4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline | 4-((o-chlorophenylimino)methyl) | Antibacterial, Antifungal, Antioxidant | Correlation of experimental and computational chemistry studies. researchgate.net |

| 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline | 4-((4-bromo-2-chlorophenyl)imino)methyl | Antibacterial, Antifungal, Antioxidant | Identification of lead compounds with drug-like properties. researchgate.net |

Comparative Studies with Isomeric and Positionally Substituted Analogs

Comparative studies of 4-Methoxy-2-nitro-N,N-dimethylaniline with its isomers and analogs are critical for understanding how the spatial arrangement of substituents affects molecular structure and properties. Research on derivatives of N,N-dimethyl-4-nitroaniline provides significant insights into these relationships. researchgate.net

A key finding from X-ray diffraction and high-level ab initio calculations is that the geometry of the dimethylamino group is highly sensitive to the presence of substituents in the ortho-position. researchgate.net In molecules with an ortho-substituent, the dimethylamino group adopts a trigonal-pyramidal configuration and is significantly twisted out of the plane of the benzene (B151609) ring. researchgate.net Conversely, in meta-substituted analogs, this group tends to be planar. researchgate.net This structural change has profound implications for the molecule's electronic properties.

Topological analysis of the electron density function reveals that introducing a substituent into the ortho- or meta-position of N,N-dimethyl-4-nitroaniline alters the contribution of its resonance forms. researchgate.net For the parent compound, N,N-dimethyl-4-nitroaniline, a quinoid-like resonance structure makes a predominant contribution. researchgate.net However, ortho- and meta-substitution diminishes the importance of this quinoid form. researchgate.net This shift in electronic structure is used to explain the observed decrease in the molecular hyperpolarizabilities (a measure of non-linear optical properties) of the ortho- and meta-substituted compounds when compared to the para-substituted parent molecule. researchgate.net

These comparative studies underscore the importance of substituent position in fine-tuning the molecular and electronic properties of N,N-dimethylaniline derivatives.

Synthesis and Characterization of Functionally Modified Derivatives

The synthesis of functionally modified derivatives related to this compound often starts with commercially available precursors like 4-methoxyaniline or 4-methoxy-2-nitroaniline (B140478). google.com A common synthetic strategy involves a multi-step process that may include acetylation, nitration, and hydrolysis. google.com For example, 4-methoxy-2-nitroaniline is a key intermediate that can be synthesized from 4-methoxyaniline. google.com A modern approach for this synthesis utilizes continuous flow reactors, which offer advantages such as efficient mass and heat transfer, precise control over reaction conditions, and higher safety and purity compared to traditional batch processes. google.com

The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide, a derivative of 4-methoxy-2-nitroaniline, is achieved through the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride (B1165640) in glacial acetic acid. nih.gov The resulting product can then be purified by recrystallization. nih.gov

The direct methylation of 4-methoxy-2-nitroaniline to produce this compound can be performed using a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).

The characterization of these synthesized derivatives is crucial to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) : This technique identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. researchgate.net

Elemental Analysis : CHN analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against theoretical values. researchgate.net

Impact of Substituent Electronic Effects on Molecular Properties

The molecular properties of this compound are governed by the interplay of electronic effects from its three substituents: the methoxy (B1213986) (-OCH₃), nitro (-NO₂), and dimethylamino (-N(CH₃)₂) groups. libretexts.orglumenlearning.com These effects, primarily inductive and resonance effects, determine the electron density distribution within the aromatic ring and, consequently, its reactivity. libretexts.orglibretexts.org

Inductive Effect : This effect involves the donation or withdrawal of electrons through sigma (σ) bonds, driven by differences in electronegativity. libretexts.org The oxygen and nitrogen atoms in the methoxy, nitro, and dimethylamino groups are more electronegative than carbon, leading them to withdraw electron density from the benzene ring inductively. libretexts.org

Resonance Effect : This effect involves the donation or withdrawal of electrons through the pi (π) system, occurring when a substituent's p-orbital overlaps with the p-orbitals of the aromatic ring. libretexts.org

The nitro (-NO₂) group is a powerful resonance electron-withdrawer. libretexts.org The π electrons from the ring are drawn towards the substituent, leaving a positive charge in the ring and making it less reactive. libretexts.org This makes the nitro group a strong "deactivating" group. lumenlearning.com

In this compound, the powerful activating effects of the para-methoxy and ortho/para-directing dimethylamino groups are in opposition to the strong deactivating effect of the meta-directing nitro group. The net effect on reactivity depends on the specific reaction. For electrophilic aromatic substitution, the presence of activating groups generally makes the ring more reactive than benzene, while deactivating groups make it significantly less reactive. lumenlearning.com For example, an -OH group (similar to -OCH₃) can make a benzene ring 1000 times more reactive in nitration, whereas an -NO₂ group can make it over 10 million times less reactive. lumenlearning.com

Furthermore, steric hindrance can also play a role. vaia.com The presence of a bulky group in an ortho position, such as the nitro group relative to the dimethylamino group in the target molecule, can hinder the approach of reactants and affect the molecule's conformation. researchgate.netvaia.com

Table 2: Electronic Effects of Substituents on Benzene Ring Reactivity

This table illustrates the general influence of substituent types found in this compound on the rate of electrophilic nitration relative to benzene.

| Substituent (R in C₆H₅R) | Type | Dominant Electronic Effect | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|---|

| -OH | Activating | +R > -I (Resonance donation) | 1,000 lumenlearning.com |

| -CH₃ | Activating | +I (Inductive donation) | 25 lumenlearning.com |

| -H | Reference | - | 1 lumenlearning.com |

| -Cl | Deactivating | -I > +R (Inductive withdrawal) | 0.033 lumenlearning.com |

| -NO₂ | Deactivating | -R, -I (Resonance & Inductive withdrawal) | 6 x 10⁻⁸ lumenlearning.com |

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste prevention. For the synthesis of 4-Methoxy-2-nitro-N,N-dimethylaniline, future research should pivot towards more sustainable methodologies, moving beyond traditional synthesis routes which may involve harsh conditions or environmentally detrimental reagents.

Currently, the synthesis of the precursor, 4-methoxy-2-nitroaniline (B140478), has seen advancements that can be built upon. For instance, methods utilizing continuous flow reactors have been developed, offering improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are significant advantages for industrial-scale production. researchgate.netgoogle.com Another approach has focused on replacing highly polluting reagents with milder alternatives, such as using copper nitrate (B79036) trihydrate in the presence of pyridine (B92270) for nitration, which operates at moderate temperatures and improves process yields. patsnap.com

Future synthetic strategies for this compound should aim to integrate these greener principles into the final N,N-dimethylation step. Research could explore:

Eco-friendly Methylating Agents: Investigating alternatives to conventional methylating agents, which are often toxic and volatile.

Benign Solvent Systems: The use of greener solvents, such as bio-derived solvents or even aqueous systems, could drastically reduce the environmental footprint. For example, the use of citrus juice as a reaction medium has been demonstrated in the synthesis of related imine compounds. researchgate.net

Catalytic Routes: Developing catalytic systems for the N,N-dimethylation reaction would be a significant step forward. This could involve heterogeneous catalysts that are easily separable and reusable, or biocatalytic methods employing enzymes.

Energy-Efficient Reaction Conditions: Exploring microwave-assisted or sonochemical methods could shorten reaction times and reduce energy consumption.

Advanced Characterization Techniques for Solid-State Phenomena

The solid-state properties of a material are intrinsically linked to its performance in various applications. For this compound, a thorough understanding of its crystal structure, polymorphism, and intermolecular interactions is paramount for its development as a functional material.

Future research should employ a suite of advanced characterization techniques to elucidate these properties. While standard techniques provide basic structural information, a deeper understanding requires more sophisticated methods:

Single-Crystal X-Ray Diffraction: This remains the gold standard for determining the precise three-dimensional arrangement of atoms in the crystal lattice. Detailed crystallographic studies on related compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, have revealed crucial information about planarity and intermolecular hydrogen bonding, which significantly influence the material's properties. nih.gov

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions within the crystal. By mapping properties like electrostatic potential and curvature onto the molecular surface, researchers can gain insights into the nature and strength of interactions such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov

Energy Framework Analysis: This method allows for the calculation and visualization of the energetic landscape of the crystal, highlighting the dominant forces that stabilize the crystal structure. This is particularly important for understanding the mechanical properties of molecular crystals. nih.gov

Variable-Temperature Crystallography: Studying the crystal structure at different temperatures can reveal the presence of phase transitions and provide information on the thermal expansion of the material, which is critical for applications where the material may be subjected to temperature fluctuations.

A comprehensive solid-state characterization will be instrumental in establishing structure-property relationships for this compound and its derivatives.

Computational Design of Novel Materials based on this compound Scaffolds

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the rational design of new materials. researchgate.netrsc.org For scaffolds based on this compound, computational methods can predict and optimize properties before embarking on potentially laborious and expensive experimental synthesis.

Future research in this area should focus on:

Predicting Nonlinear Optical (NLO) Properties: The donor-π-acceptor architecture of nitroaniline derivatives makes them promising candidates for NLO materials. acs.orgnih.govosti.gov Computational studies can be used to calculate key NLO parameters like polarizability and hyperpolarizability. researchgate.netacs.orgresearchgate.net By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents), it is possible to screen for derivatives with enhanced NLO responses.

Elucidating Structure-Property Relationships: Computational modeling can provide fundamental insights into how the molecular geometry, electronic structure, and intermolecular interactions influence the macroscopic properties of the material. For instance, DFT calculations can reveal the impact of substituent position and nature on the charge transfer characteristics, which are crucial for NLO activity. researchgate.netresearchgate.net

Designing for Specific Applications: Computational screening can be tailored to design materials for specific applications. For example, by calculating the HOMO-LUMO energy gap, it is possible to predict the electronic absorption properties and design derivatives suitable for use as dyes in solar cells. nih.gov

Investigating Excited-State Dynamics: TD-DFT calculations can be employed to study the excited-state properties of these molecules, which is essential for understanding their photophysical behavior and potential in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes.

The synergy between computational prediction and experimental validation will accelerate the discovery of new functional materials derived from the this compound scaffold.

Exploration of Emerging Applications in Functional Materials

The unique molecular structure of this compound, featuring a strong electron-donating (dimethylamino) and electron-withdrawing (nitro) group connected through a π-conjugated system, makes it a versatile building block for a range of functional materials.

Future research should explore its potential in several emerging areas:

Nonlinear Optical (NLO) Devices: As highlighted by numerous studies on related compounds, the most promising application lies in the field of nonlinear optics. researchgate.netresearchgate.net Materials with high second-order NLO responses are in demand for technologies such as optical switching and frequency conversion. Research should focus on growing high-quality single crystals of this compound and its derivatives and characterizing their NLO properties.

Dye-Sensitized Solar Cells (DSSCs): The nitro group has been investigated as a potential anchoring group for organic dyes onto the semiconductor surface in DSSCs. rsc.orgmdpi.com The intramolecular charge transfer characteristics of this compound could be harnessed for efficient light harvesting and electron injection in solar cells. nih.gov Future work should involve synthesizing derivatives that are optimized for absorption in the solar spectrum and testing their performance in DSSC devices.

Piezoelectric and Flexible Electronics: Some N,N-dimethyl-4-nitroaniline derivatives have been shown to exhibit piezoelectric properties, making them suitable for applications in sensors, actuators, and energy harvesting. researchgate.net The potential for creating flexible electronic devices by embedding these molecular crystals into polymer matrices is an exciting avenue for future exploration.

Fluorescent Materials: The inherent charge-transfer nature of the molecule suggests that it may exhibit interesting fluorescence properties. By tuning the molecular structure, it could be possible to develop new fluorescent dyes for bio-imaging or as emitters in OLEDs.

The exploration of these emerging applications will be crucial in translating the fundamental scientific understanding of this compound into tangible technological advancements.

Q & A

Basic: What safety precautions are critical when handling 4-Methoxy-2-nitro-N,N-dimethylaniline in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended for splash-prone steps .

- Ventilation : Use fume hoods or ensure continuous airflow (negative pressure systems) to avoid inhaling organic vapors or dust .

- Post-Handling : Wash exposed skin thoroughly with soap and water. Contaminated clothing should be decontaminated before reuse .

- Endocrine Disruption : Classified as an endocrine disruptor; minimize exposure via strict adherence to containment protocols .

Basic: What are the standard synthetic routes for this compound?

Answer:

- Nitration Precursor : Start with 4-methoxy-N,N-dimethylaniline. Introduce nitro groups using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para-substitution .

- Purification : Recrystallize from ethanol/water mixtures to remove isomers or unreacted starting materials. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to nitric acid) and use ice baths to suppress side reactions like over-nitration .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR (CDCl₃) identifies methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.9 ppm), and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR confirms nitro group presence (C-NO₂ ~150 ppm) .

- IR : Key peaks include N=O stretch (~1520 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H bending (~830 cm⁻¹ for para-substitution) .

- Mass Spectrometry : ESI-MS in positive ion mode detects molecular ion [M+H]⁺ (m/z ~211) and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or crystallographic data from analogous structures (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in complex mixtures .

- X-ray Crystallography : Resolve ambiguous structural assignments by determining single-crystal structures, especially for regiochemical confirmation .

Advanced: How does storage condition affect the stability of this compound?

Answer:

- Moisture Sensitivity : Store in sealed, desiccated containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitro group .

- Temperature : Room temperature is acceptable for short-term storage. For long-term stability, refrigerate at 4°C in amber vials to slow photodegradation .

- Impurity Monitoring : Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like 4-methoxy-N,N-dimethylaniline .

Advanced: What strategies optimize regioselectivity in nitration reactions for this compound?

Answer:

- Directed Nitration : Leverage the electron-donating methoxy group to direct nitration to the ortho position relative to the dimethylamino group. Use milder nitrating agents (e.g., AcONO₂ in H₂SO₄) to reduce over-nitration .

- Catalytic Control : Add Lewis acids (e.g., ZnCl₂) to polarize NO₂⁺ intermediates and enhance para-selectivity .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic (ortho) products, while higher temperatures (~25°C) may shift to thermodynamic (para) products .

Advanced: How can researchers ensure high purity for this compound in synthetic workflows?

Answer:

- Chromatographic Methods : Use flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18, 70:30 methanol/water) to isolate the target compound from byproducts like dinitro derivatives .

- Melting Point Analysis : Compare experimental mp (literature-dependent) with certified reference standards to confirm purity .

- Elemental Analysis : Validate C/H/N/O composition via combustion analysis (deviation <0.4% indicates high purity) .

Advanced: What analytical approaches identify degradation products of this compound under oxidative conditions?

Answer:

- LC-MS/MS : Detect nitro-to-amine reduction products (e.g., 4-methoxy-N,N-dimethylaniline) using MRM transitions (m/z 211 → 181) .

- GC-MS Headspace : Identify volatile byproducts (e.g., NO₂ or CH₃O radicals) formed during thermal decomposition .

- EPR Spectroscopy : Monitor free radical intermediates generated during photodegradation using spin-trapping agents like DMPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.